2-[(Phenylcarbamothioyl)amino]benzamide
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Overview
Description
2-[(Phenylcarbamothioyl)amino]benzamide is a thiourea derivative known for its unique chemical structure and properties
Preparation Methods
2-[(Phenylcarbamothioyl)amino]benzamide can be synthesized via a ring-opening nucleophilic substitution reaction. The process involves the reaction of 2-aminobenzamide with phenyl isothiocyanate under specific conditions . The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified using standard techniques like recrystallization .
Chemical Reactions Analysis
2-[(Phenylcarbamothioyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the amine or thiourea moieties, leading to the formation of various derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(Phenylcarbamothioyl)amino]benzamide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The compound’s thiourea moiety plays a crucial role in its reactivity, allowing it to form stable complexes with metal ions and other substrates . These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to its antimicrobial and corrosion-inhibiting properties .
Comparison with Similar Compounds
2-[(Phenylcarbamothioyl)amino]benzamide can be compared with other thiourea derivatives, such as:
N-Phenylthiourea: Similar in structure but lacks the benzamide moiety, resulting in different reactivity and applications.
N,N’-Diphenylthiourea: Contains two phenyl groups, leading to different steric and electronic properties.
N-Benzoylthiourea: Similar in structure but with a benzoyl group instead of a phenyl group, affecting its chemical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H13N3OS |
---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
2-(phenylcarbamothioylamino)benzamide |
InChI |
InChI=1S/C14H13N3OS/c15-13(18)11-8-4-5-9-12(11)17-14(19)16-10-6-2-1-3-7-10/h1-9H,(H2,15,18)(H2,16,17,19) |
InChI Key |
IJHBCKAGJGCCME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
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